molecular formula C17H14F2N4O2 B278798 N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

货号 B278798
分子量: 344.31 g/mol
InChI 键: YQCKHBKPRMLMHV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide, also known as DFP-10917, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. This compound belongs to the class of pyrazole-based kinase inhibitors and has shown promising results in preclinical studies.

作用机制

N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide inhibits the activity of several kinases, including FLT3, JAK2, and RET, which are involved in cancer cell growth and survival. By inhibiting these kinases, N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide can induce cancer cell death and inhibit tumor growth. N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors, further inhibiting tumor growth.
Biochemical and Physiological Effects:
N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses. N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has also been shown to cross the blood-brain barrier, making it a potential candidate for the treatment of brain tumors.

实验室实验的优点和局限性

N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has several advantages for lab experiments, including its potency and selectivity for cancer cells. It has also been shown to have good oral bioavailability, making it easy to administer to animals in preclinical studies. However, N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has limitations in terms of its solubility, which can make it difficult to formulate for administration. It is also a relatively new compound, and further research is needed to fully understand its potential for clinical use.

未来方向

Several future directions have been identified for N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide research. One area of interest is the development of combination therapies, where N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is used in combination with other cancer drugs to improve efficacy. Another area of interest is the development of biomarkers to identify patients who are most likely to respond to N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide treatment. Finally, further preclinical and clinical studies are needed to fully understand the potential of N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide for cancer treatment.

合成方法

The synthesis of N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 4-(difluoromethoxy)aniline, which is then reacted with 5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxylic acid to obtain the final product, N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide. The synthesis of N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been optimized to improve yields and purity, making it a viable candidate for further research.

科学研究应用

N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several kinases that are involved in cancer cell growth and survival, making it a promising candidate for targeted cancer therapy. Preclinical studies have shown that N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer.

属性

产品名称

N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

分子式

C17H14F2N4O2

分子量

344.31 g/mol

IUPAC 名称

N-[4-(difluoromethoxy)phenyl]-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide

InChI

InChI=1S/C17H14F2N4O2/c1-11-14(10-21-23(11)15-4-2-3-9-20-15)16(24)22-12-5-7-13(8-6-12)25-17(18)19/h2-10,17H,1H3,(H,22,24)

InChI 键

YQCKHBKPRMLMHV-UHFFFAOYSA-N

SMILES

CC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=CC=C(C=C3)OC(F)F

规范 SMILES

CC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=CC=C(C=C3)OC(F)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。